![molecular formula C20H17BrO5 B14408351 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- CAS No. 87393-66-6](/img/structure/B14408351.png)
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- is a derivative of anthraquinone, an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized using chromium (VI) as the oxidant to produce anthraquinone.
Friedel-Crafts Reaction: Benzene and phthalic anhydride react in the presence of aluminum chloride (AlCl3) to form o-benzoylbenzoic acid, which is then cyclized to anthraquinone.
Diels-Alder Reaction: Naphthoquinone and butadiene undergo a Diels-Alder reaction followed by oxidative dehydrogenation to yield anthraquinone.
Industrial Production Methods
Commercial production of anthraquinone derivatives involves large-scale oxidation of anthracene, Friedel-Crafts technology, and Diels-Alder chemistry .
化学反应分析
Types of Reactions
Oxidation: Anthraquinone can be oxidized to form various quinones.
Reduction: Reduction with copper yields anthrone.
Substitution: Sulfonation with sulfuric acid produces anthraquinone-1-sulfonic acid, which can further react to form chlorinated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) compounds.
Reducing Agents: Copper.
Sulfonating Agents: Sulfuric acid.
Major Products
Anthrone: Formed by reduction.
Chlorinated Derivatives: Formed by sulfonation and subsequent reactions.
科学研究应用
9,10-Anthracenedione derivatives have significant applications in various fields:
作用机制
The mechanism of action of 9,10-Anthracenedione derivatives involves:
Reduction to Dihydroxyanthracene: This compound can react with lignin, degrading it and making it more water-soluble.
Enzyme Inhibition: Some derivatives inhibit enzymes like topoisomerase I, which is a target for cancer therapy.
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound, used widely in dyes and as a digester additive in papermaking.
Anthrone: A reduced form of anthraquinone, used in organic synthesis.
Chlorinated Anthraquinones: Formed by sulfonation and chlorination, used in various industrial applications.
属性
CAS 编号 |
87393-66-6 |
|---|---|
分子式 |
C20H17BrO5 |
分子量 |
417.2 g/mol |
IUPAC 名称 |
3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H17BrO5/c1-10(22)12(5-6-21)7-11-8-14-18(16(24)9-11)20(26)17-13(19(14)25)3-2-4-15(17)23/h2-4,8-9,12,23-24H,5-7H2,1H3 |
InChI 键 |
QXVYLTKRRFYQEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CCBr)CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


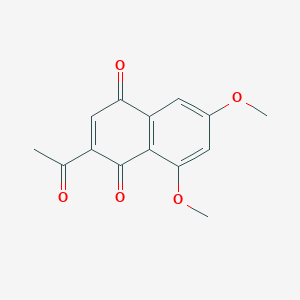
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)

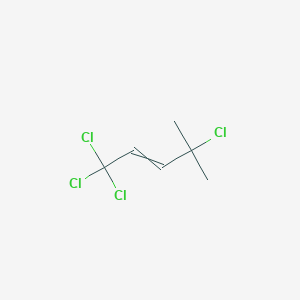
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
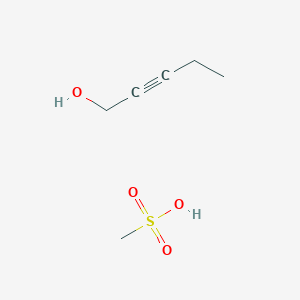
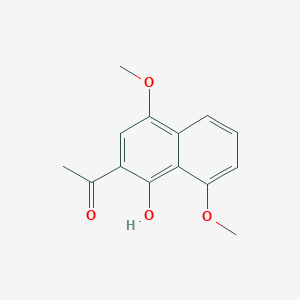
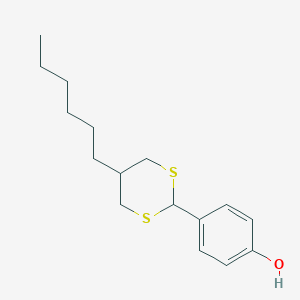

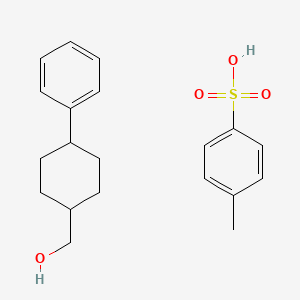
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
